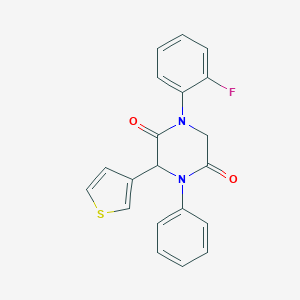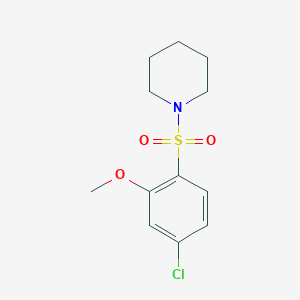
1-(2-Fluorophenyl)-4-phenyl-3-(3-thienyl)-2,5-piperazinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-4-phenyl-3-(3-thienyl)-2,5-piperazinedione is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is also known as FPTP and has been the subject of several research studies.
Mechanism of Action
The mechanism of action of FPTP is not fully understood. However, studies have suggested that FPTP may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. FPTP may also have neuroprotective effects by preventing the accumulation of toxic proteins in the brain.
Biochemical and Physiological Effects:
Studies have shown that FPTP has a low toxicity profile and does not cause significant damage to normal cells. FPTP has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer effects. FPTP may also have anti-inflammatory effects, which could be beneficial in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using FPTP in lab experiments is its low toxicity profile, which makes it a safer alternative to other chemical compounds. FPTP is also relatively easy to synthesize, which makes it more accessible for researchers. However, one limitation of using FPTP in lab experiments is its limited solubility in water, which may affect its bioavailability in certain experiments.
Future Directions
There are several future directions for research on 1-(2-Fluorophenyl)-4-phenyl-3-(3-thienyl)-2,5-piperazinedione. One area of interest is the development of FPTP derivatives with improved solubility and bioavailability. Another area of research is the investigation of FPTP's potential use in combination therapy with other anti-cancer or neuroprotective agents. Additionally, further studies are needed to fully understand the mechanism of action of FPTP and its potential applications in various fields.
Conclusion:
In conclusion, 1-(2-Fluorophenyl)-4-phenyl-3-(3-thienyl)-2,5-piperazinedione is a chemical compound that has been studied for its potential applications in various fields. The synthesis of FPTP can be achieved through several methods, and its low toxicity profile makes it a safer alternative to other chemical compounds. FPTP has been investigated for its potential use in the treatment of cancer and neurological disorders, and future research may lead to the development of FPTP derivatives with improved solubility and bioavailability.
Synthesis Methods
The synthesis of 1-(2-Fluorophenyl)-4-phenyl-3-(3-thienyl)-2,5-piperazinedione can be achieved through several methods. One common method involves the reaction of 2-fluorobenzoyl chloride with 3-thiophene carboxylic acid to form 2-fluoro-3-thiophenecarbonyl chloride. This intermediate is then reacted with phenylpiperazine and benzaldehyde to form FPTP.
Scientific Research Applications
1-(2-Fluorophenyl)-4-phenyl-3-(3-thienyl)-2,5-piperazinedione has been studied for its potential applications in various fields. In medicinal chemistry, FPTP has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. FPTP has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
Product Name |
1-(2-Fluorophenyl)-4-phenyl-3-(3-thienyl)-2,5-piperazinedione |
|---|---|
Molecular Formula |
C20H15FN2O2S |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-4-phenyl-3-thiophen-3-ylpiperazine-2,5-dione |
InChI |
InChI=1S/C20H15FN2O2S/c21-16-8-4-5-9-17(16)22-12-18(24)23(15-6-2-1-3-7-15)19(20(22)25)14-10-11-26-13-14/h1-11,13,19H,12H2 |
InChI Key |
ZYVKHHSEPNUNHC-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(C(=O)N1C2=CC=CC=C2F)C3=CSC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1C(=O)N(C(C(=O)N1C2=CC=CC=C2F)C3=CSC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(3,4-Dichlorophenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B226412.png)

![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B226424.png)
![2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B226427.png)


![1-[(4-benzoyl-1-piperazinyl)carbonyl]-9H-fluoren-9-one](/img/structure/B226431.png)
![1-[(4-Ethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B226433.png)



